

Spectroscopic Profile of Oxirane-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxirane-2-carboxylic acid

Cat. No.: B1221590

[Get Quote](#)

For researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Oxirane-2-carboxylic acid** (also known as glycidic acid). This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Oxirane-2-carboxylic acid is a bifunctional molecule containing both a reactive epoxide ring and a carboxylic acid group, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Understanding its structural features through spectroscopic analysis is crucial for its application and for quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **Oxirane-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data

Proton	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-2	~3.5 - 3.7	Doublet of doublets (dd)	J_{H2-H3a}, J_{H2-H3b}
H-3a	~2.8 - 3.0	Doublet of doublets (dd)	$J_{H3a-H3b}, J_{H2-H3a}$
H-3b	~3.0 - 3.2	Doublet of doublets (dd)	$J_{H3a-H3b}, J_{H2-H3b}$
-COOH	> 10	Broad singlet	-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

^{13}C NMR (Carbon-13 NMR) Data

Carbon	Chemical Shift (δ) (ppm)
C-2	~48 - 52
C-3	~45 - 49
-COOH	~170 - 175

Note: The chemical shift of the carboxylic acid carbon is typically in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

Significant IR Absorption Peaks

Wavenumber (cm ⁻¹)	Functional Group	Description
3300 - 2500	O-H (Carboxylic Acid)	Very broad and strong, characteristic of hydrogen-bonded dimers
1760 - 1690	C=O (Carboxylic Acid)	Strong and sharp
1320 - 1210	C-O (Carboxylic Acid)	Medium to strong
1280 - 1230	Epoxide Ring	Asymmetric C-O-C stretch
950 - 810	Epoxide Ring	Symmetric C-O-C stretch (rocking)
880 - 750	Epoxide Ring	C-H bend (out-of-plane)

Mass Spectrometry (MS)

Expected Mass Spectral Data

m/z	Ion	Notes
88	[M] ⁺	Molecular ion peak (may be weak)
71	[M-OH] ⁺	Loss of hydroxyl radical
45	[COOH] ⁺	Carboxyl group fragment
43	[M-COOH] ⁺	Loss of carboxyl group

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data.

NMR Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis, dissolve approximately 5-10 mg of **Oxirane-2-carboxylic acid** in 0.5-0.7 mL of a suitable deuterated solvent. Due to the polar

nature of the carboxylic acid, deuterated chloroform (CDCl_3) may be used, but for better solubility and to observe the acidic proton, deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated methanol (CD_3OD) are recommended. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Parameters:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- ^1H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ^1H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.

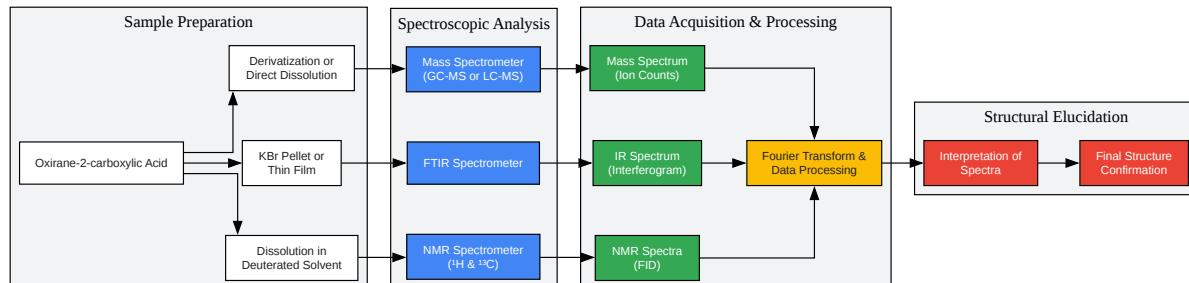
Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of **Oxirane-2-carboxylic acid** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar and pestle to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Measurement: Record the spectrum in the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). Acquire a background spectrum of the empty sample compartment or the pure KBr pellet before running the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)


Sample Preparation: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the carboxylic acid. A common method is esterification, for example, by reaction with diazomethane or a silylating agent like BSTFA. For direct infusion analysis using techniques like Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation and Parameters:

- Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
- Data Acquisition: Acquire spectra over a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200). For fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed to isolate the molecular ion and induce fragmentation.

Visualizing Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Oxirane-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of Oxirane-2-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1221590#spectroscopic-data-of-oxirane-2-carboxylic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b1221590#spectroscopic-data-of-oxirane-2-carboxylic-acid-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com